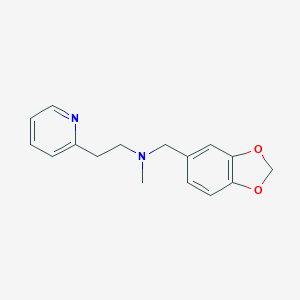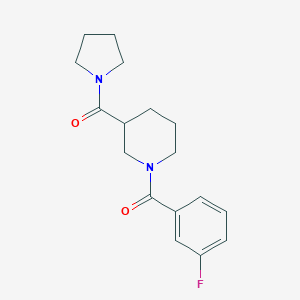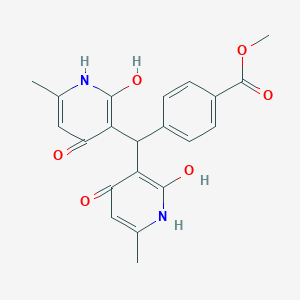![molecular formula C19H22N2O2 B368104 {1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol CAS No. 871562-05-9](/img/structure/B368104.png)
{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a benzene ring fused to an imidazole ring. It appears to have a propyl group attached to the benzimidazole, and a 2,5-dimethylphenoxy group attached to the propyl group .
Molecular Structure Analysis
The molecular structure of this compound seems to be complex, with a benzimidazole core and various functional groups attached to it . The presence of the benzimidazole group suggests that the compound may have interesting chemical and biological properties .Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of this compound, also known as [1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol, are the 5-HT1A and 5-HT7 receptors . These receptors are part of the serotonin receptor family and play a crucial role in regulating mood, anxiety, and sleep .
Mode of Action
This compound interacts with its targets by binding to the 5-HT1A and 5-HT7 receptors, showing high affinity for these receptors . It acts as an agonist, activating these receptors and triggering a series of biochemical reactions . Moreover, it has been shown to preferentially activate ß-arrestin signaling after binding to the 5-HT1A receptor .
Biochemical Pathways
The activation of 5-HT1A and 5-HT7 receptors by this compound affects several biochemical pathwaysThey also play a role in various pathological states such as depression and anxiety .
Pharmacokinetics
Modifications such as pegylation and glycosylation have been used to improve the pharmacokinetic properties of similar compounds . These modifications can enhance the compound’s stability, increase its half-life, and improve its bioavailability .
Result of Action
The activation of 5-HT1A and 5-HT7 receptors by this compound can lead to various molecular and cellular effects. For instance, it has been shown to have anxiolytic-like activity, which is thought to be due to its activation of 5-HT1A receptors . This suggests that the compound could potentially be used in the treatment of anxiety disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and humidity can affect the stability of many compounds . Additionally, the physiological environment within the body, including pH and the presence of other molecules, can influence the compound’s action and efficacy .
properties
IUPAC Name |
[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-8-9-15(2)18(12-14)23-11-5-10-21-17-7-4-3-6-16(17)20-19(21)13-22/h3-4,6-9,12,22H,5,10-11,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQRSTMNBCSWKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Benzylsulfonyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B368025.png)
![3,4-dimethoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B368067.png)
![N-methyl-2-(3-methylphenoxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B368068.png)

![(4-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368083.png)

![(4-Chlorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B368090.png)
![(4-Methoxyphenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368091.png)

![{1-[2-(2,5-Dimethylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B368101.png)
![{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368102.png)
![(2-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368103.png)
![(1-{2-[4-(Methylpropyl)phenoxy]ethyl}benzimidazol-2-yl)methan-1-ol](/img/structure/B368105.png)
![(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B368106.png)